molecular formula C7H10N4O B1402057 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one CAS No. 1379811-38-7

4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one

Cat. No. B1402057
M. Wt: 166.18 g/mol
InChI Key: QMJMBKDHAOFGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one, also known as 4,6-DACP, is a versatile chemical compound with a wide range of applications in the scientific research field. It is a cyclic amine derivative of pyrimidine and is used as a building block for the synthesis of various compounds. 4,6-DACP has been studied extensively for its biochemical and physiological effects, as well as its applications in laboratory experiments.

Scientific Research Applications

  • Antiviral Activity :

    • Compounds derived from 2,4-diamino-6-hydroxypyrimidine, a closely related compound, have shown inhibition of replication in various herpes viruses and retroviruses, including HIV-1 and HIV-2. The antiviral activity was particularly pronounced against retroviruses (Holý et al., 2002).
    • Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
  • Corrosion Inhibition :

    • 2,4-Diamino-6-hydroxypyrimidine, similar in structure, has been investigated as a corrosion inhibitor for mild steel in acidic medium. It showed significant inhibition effectiveness, revealing potential applications in materials science (Yıldız, 2018).
  • Cytostatic Activity :

    • Synthesis of 6-alkynyl-2,4-diaminopyrimidine derivatives demonstrated considerable cytostatic activity, suggesting potential in cancer research and therapy (Hocková et al., 2004).
  • Biochemical Research :

    • DAHP, a 2,4-diamino-6-hydroxypyrimidine derivative, has been used to study the inhibition of GTP cyclohydrolase I, shedding light on the synthesis of tetrahydrobiopterin, a crucial cofactor in various enzymatic reactions (Xie et al., 1998).
  • Microbial Growth Inhibition :

    • Studies on 2,4-diamino-6-hydroxypyrimidine derivatives have indicated their inhibitory action on the growth of various microorganisms, suggesting applications in antimicrobial research (Roy et al., 1961).
  • Enzymatic and Cellular Systems :

    • New diaminopyrimidines and diaminopurines have shown potential as antifolates, important in the study of enzyme inhibitors and cell growth regulation (Kavai et al., 1975).

properties

IUPAC Name

4,6-diamino-1-cyclopropylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-6(9)11(4-1-2-4)7(12)10-5/h3-4H,1-2,9H2,(H2,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJMBKDHAOFGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.